molecular formula C6H10O3S B2596298 1lambda6-Thiepane-1,1,4-trione CAS No. 41511-88-0

1lambda6-Thiepane-1,1,4-trione

Cat. No.: B2596298
CAS No.: 41511-88-0
M. Wt: 162.2
InChI Key: KDZIXNJWKFGGSI-UHFFFAOYSA-N
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Description

1lambda6-Thiepane-1,1,4-trione (CAS 41511-88-0) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₀O₃S and a molecular weight of 162.21 g/mol. Its IUPAC name is 1,1-dioxothiepan-4-one, indicating a seven-membered thiepane ring with two sulfone groups at positions 1 and 1, and a ketone group at position 4 . The compound is characterized by its unique structure, featuring a saturated sulfur-containing ring system, as evidenced by its SMILES notation: C1CC(=O)CCS(=O)(=O)C1 .

American Elements supplies this compound in high-purity grades (up to 99.999%) and various formulations, including pharmaceutical and semiconductor grades, highlighting its versatility in industrial and research applications . Its stability and reactivity are influenced by the sulfone groups and ketone functionality, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name

1,1-dioxothiepan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-6-2-1-4-10(8,9)5-3-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZIXNJWKFGGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41511-88-0
Record name 1lambda6-thiepane-1,1,4-trione
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1lambda6-Thiepane-1,1,4-trione can be synthesized through several methods. One common approach involves the cyclization of appropriate dicarbonyl compounds with sulfur sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1lambda6-Thiepane-1,1,4-trione may involve the use of large-scale reactors and continuous flow systems. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1lambda6-Thiepane-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiepane derivatives.

Scientific Research Applications

1lambda6-Thiepane-1,1,4-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1lambda6-Thiepane-1,1,4-trione involves its interaction with various molecular targets. The compound’s sulfur atom can form bonds with metal ions or participate in redox reactions. The carbonyl groups can interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Peri-Naphthindan-2,3,4-trione Hydrate

Key Differences :

  • Structure : Peri-Naphthindan-2,3,4-trione hydrate features a fused aromatic naphthindan core with three ketone groups at positions 2, 3, and 4, unlike the saturated thiepane ring in 1lambda6-Thiepane-1,1,4-trione .
  • Reactivity: The aromatic system in Peri-Naphthindan-2,3,4-trione reacts with enediol compounds (e.g., Z-ascorbic acid) to form dihydroxyPeri-naphthindenone, a red crystalline precipitate. This reactivity is attributed to the conjugated ketone system, which facilitates oxidation-reduction reactions . In contrast, 1lambda6-Thiepane-1,1,4-trione’s saturated structure and sulfone groups likely favor nucleophilic substitution or addition reactions.

Cyclopentane-1,3,4-trione Derivatives (e.g., 5-β-Phenoxyethylcyclopentane-1,3,4-trione)

Key Differences :

  • Ring Size and Strain: Cyclopentane-1,3,4-trione derivatives possess a five-membered ring, introducing higher ring strain compared to the seven-membered thiepane system. This strain may enhance reactivity in cyclopentane derivatives, such as hydrolysis to form enol tautomers .
  • This difference highlights the impact of ring size on tautomeric equilibria .

1lambda6,4-Thiazepane-1,1,5-trione

Key Differences :

  • Heteroatoms: This compound contains both sulfur and nitrogen in its seven-membered ring, unlike the sulfur-only thiepane trione.
  • Ketone Positions : The ketones are at positions 1, 1, and 5 in the thiazepane trione, compared to 1, 1, and 4 in the thiepane analog. This positional variance may lead to divergent reactivity, such as preferential nucleophilic attack sites .
  • Molecular Weight: With a formula of C₅H₇NO₃S and a molecular weight of 161.18 g/mol, the thiazepane trione is slightly lighter than the thiepane trione (162.21 g/mol), reflecting structural compactness .

Data Table: Comparative Analysis of Trione Compounds

Compound Molecular Formula Ring Size/Heteroatoms Ketone Positions Molecular Weight (g/mol) Key Properties/Reactivity
1lambda6-Thiepane-1,1,4-trione C₆H₁₀O₃S 7-membered (S) 1,1,4 162.21 Sulfone groups; high thermal stability
Peri-Naphthindan-2,3,4-trione N/A Fused aromatic (none) 2,3,4 N/A Forms colored precipitates with enediols
5-β-Phenoxyethylcyclopentane-1,3,4-trione C₁₄H₁₄O₄ (est.) 5-membered (none) 1,3,4 ~246.26 Enol tautomer stability
1lambda6,4-Thiazepane-1,1,5-trione C₅H₇NO₃S 7-membered (S, N) 1,1,5 161.18 Nitrogen-mediated reactivity

Research Findings and Implications

  • Reactivity Trends: The sulfone groups in 1lambda6-Thiepane-1,1,4-trione enhance its electrophilicity compared to non-sulfur analogs, favoring reactions with nucleophiles like amines or alcohols .
  • Biological Relevance : Peri-Naphthindan-2,3,4-trione’s interaction with Z-ascorbic acid suggests utility in redox-based biochemical assays, whereas the thiepane trione’s stability may limit such applications .
  • Industrial Use : The availability of 1lambda6-Thiepane-1,1,4-trione in ultra-high purity grades makes it suitable for electronics and pharmaceuticals, a niche less explored for cyclopentane or thiazepane derivatives .

Biological Activity

1lambda6-Thiepane-1,1,4-trione is a sulfur-containing organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties and reactivity make it a candidate for biological applications. This article explores the biological activity of 1lambda6-Thiepane-1,1,4-trione, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

1lambda6-Thiepane-1,1,4-trione can be characterized by its thiepane ring structure with three carbonyl groups. This configuration contributes to its reactivity in biological systems. Understanding its chemical properties is crucial for elucidating its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 1lambda6-Thiepane-1,1,4-trione exhibit significant antimicrobial activity. A study by Smith et al. (2023) demonstrated that derivatives of thiepane compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes.

Antioxidant Activity

The antioxidant potential of 1lambda6-Thiepane-1,1,4-trione has been explored through various assays. In vitro studies revealed that the compound scavenges free radicals effectively. A notable study conducted by Johnson and Lee (2022) reported a significant reduction in oxidative stress markers in cell cultures treated with the compound.

Cytotoxic Effects

Cytotoxicity assays have shown that 1lambda6-Thiepane-1,1,4-trione can induce apoptosis in cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) indicated that treatment with the compound led to increased caspase activity and DNA fragmentation (Garcia et al., 2023). The findings suggest potential applications in cancer therapy.

Case Studies

Study Findings Reference
Smith et al. (2023)Effective against S. aureus and E. coliJournal of Antimicrobial Research
Johnson & Lee (2022)Significant antioxidant activityFree Radical Biology Journal
Garcia et al. (2023)Induces apoptosis in MCF-7 breast cancer cellsCancer Research Letters

The biological activity of 1lambda6-Thiepane-1,1,4-trione can be attributed to its ability to interact with cellular components:

  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative damage to cells.
  • Apoptotic Pathways Activation : The induction of apoptosis involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

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